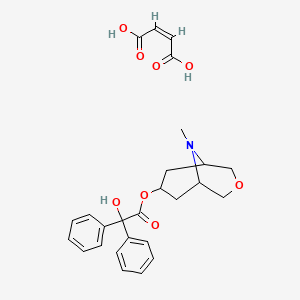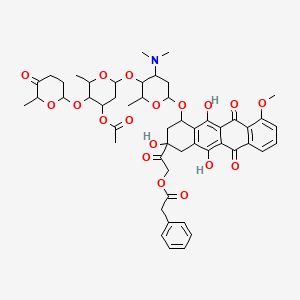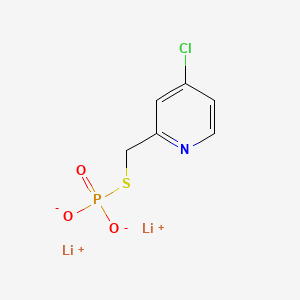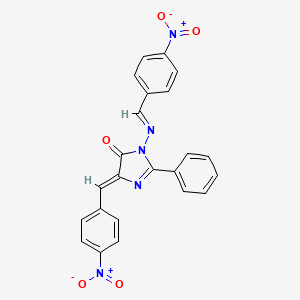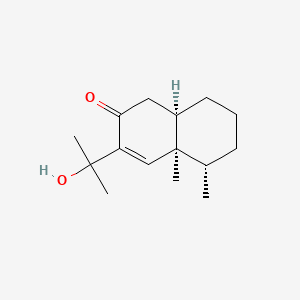
Petasitolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Petasitolone is a sesquiterpene compound isolated from the plant Petasites japonicus Maxim. It has been identified as 8-oxo-11-hydroxy-Δ6(7)-eremophilene . This compound is part of the eremophilane family of sesquiterpenes, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of petasitolone has been accomplished through a series of chemical reactions. The key step in this synthesis is the Lewis acid-catalyzed Diels-Alder addition of 2-carbomethoxy-2-cyclohexenone to a diene . This cycloaddition reaction facilitates the rapid construction of the parent ring system of this compound and allows excellent control of the required stereochemistry.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques, including the use of Lewis acids and Diels-Alder reactions. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Petasitolone undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of more oxidized derivatives, while reduction can yield more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Petasitolone has been studied for its cytotoxic activities against cancer stem cells . It has shown potential in inhibiting the growth of various cancer cell lines, including human astrocytoma and breast cancer cells. Additionally, this compound and its derivatives have been investigated for their potential use in developing new cancer treatments and cancer prevention agents.
Wirkmechanismus
The mechanism of action of petasitolone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that this compound exerts its effects by modulating signaling pathways involved in cell growth and apoptosis. This modulation can lead to the inhibition of cancer cell proliferation and induction of cell death.
Vergleich Mit ähnlichen Verbindungen
Petasitolone is part of the eremophilane family of sesquiterpenes, which includes compounds such as fukinone and eremophilenolide . Compared to these similar compounds, this compound is unique due to its specific chemical structure and biological activities. For instance, while fukinone and eremophilenolide also exhibit cytotoxic activities, this compound has shown distinct efficacy against certain cancer cell lines.
List of Similar Compounds
- Fukinone
- Eremophilenolide
- Petasitesterpenes I-VI
Eigenschaften
CAS-Nummer |
35124-22-2 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
(4aR,5S,8aR)-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H24O2/c1-10-6-5-7-11-8-13(16)12(14(2,3)17)9-15(10,11)4/h9-11,17H,5-8H2,1-4H3/t10-,11+,15+/m0/s1 |
InChI-Schlüssel |
LYFRYUAWUBLCKH-FIXISWKDSA-N |
Isomerische SMILES |
C[C@H]1CCC[C@H]2[C@@]1(C=C(C(=O)C2)C(C)(C)O)C |
Kanonische SMILES |
CC1CCCC2C1(C=C(C(=O)C2)C(C)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



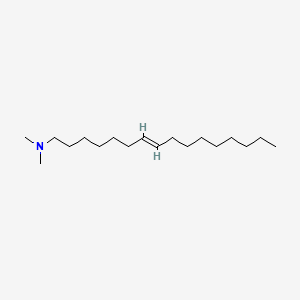
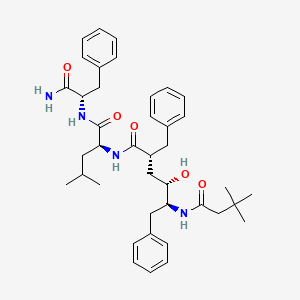
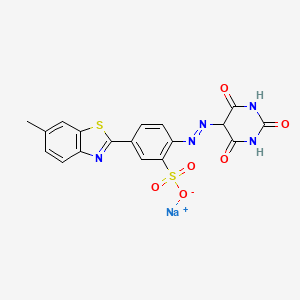
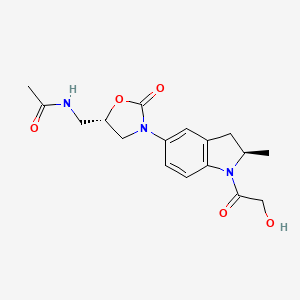
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12780584.png)
![Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid](/img/structure/B12780589.png)
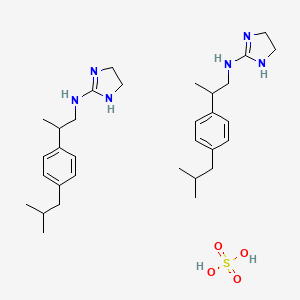
![5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B12780605.png)
